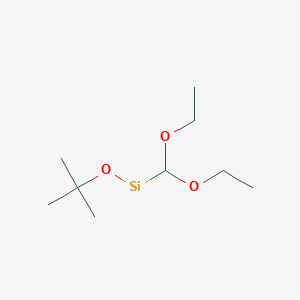
CID 78061243
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78061243 is a chemical compound with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061243 involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common methods include:
Step 1: Initial reaction with [reagent] under [conditions].
Step 2: Intermediate formation and subsequent reaction with [reagent] under [conditions].
Step 3: Final purification and isolation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Using advanced techniques to optimize reaction conditions and improve yield.
Purification: Employing methods such as crystallization, distillation, and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78061243 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [agent], used under [conditions].
Reduction: Common reducing agents include [agent], used under [conditions].
Substitution: Common reagents include [agent], used under [conditions].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of [product].
Reduction: Formation of [product].
Substitution: Formation of [product].
Wissenschaftliche Forschungsanwendungen
CID 78061243 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of CID 78061243 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Modulating Enzymes: Affecting the activity of enzymes involved in various biochemical pathways.
Influencing Gene Expression: Altering the expression of specific genes.
Eigenschaften
Molekularformel |
C9H20O3Si |
|---|---|
Molekulargewicht |
204.34 g/mol |
InChI |
InChI=1S/C9H20O3Si/c1-6-10-8(11-7-2)13-12-9(3,4)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
BSXCYZZWOLRZLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(OCC)[Si]OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


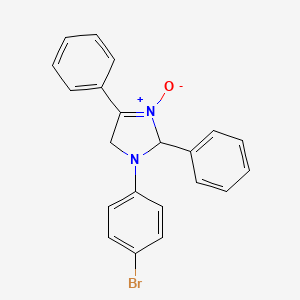
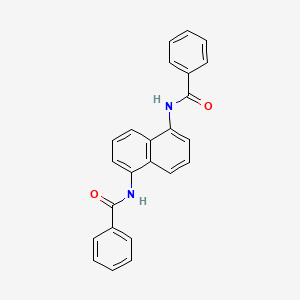
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
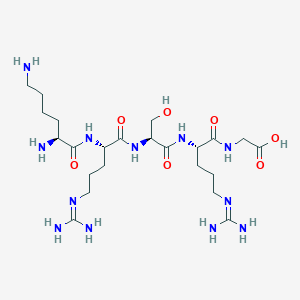

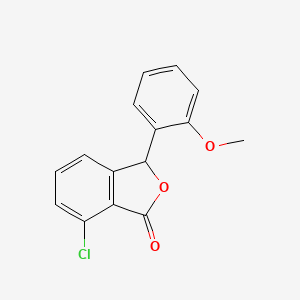

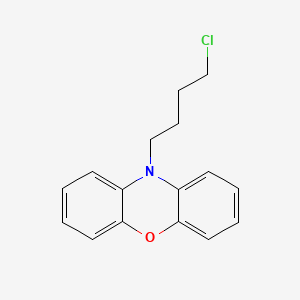

![1-Butanol, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B12554353.png)
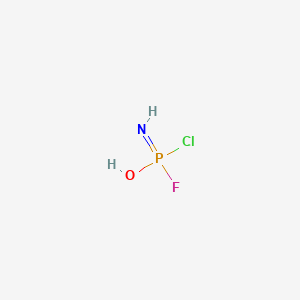
![6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline](/img/structure/B12554359.png)
![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[3-(trimethoxysilyl)propyl]-](/img/structure/B12554361.png)
![3-Fluoro-4-(morpholin-4-yl)-10H-[1]benzopyrano[3,2-b]pyridine](/img/structure/B12554384.png)
